methyl 2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamido)benzoate
Description
Methyl 2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamido)benzoate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methyl group at position 5 and a p-tolyl group at position 1. The triazole ring is further functionalized with a carboxamido group linked to a methyl benzoate moiety. This structure combines aromatic, hydrogen-bonding, and steric features, making it relevant in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
methyl 2-[[5-methyl-1-(4-methylphenyl)triazole-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-12-8-10-14(11-9-12)23-13(2)17(21-22-23)18(24)20-16-7-5-4-6-15(16)19(25)26-3/h4-11H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNCOPMDJVPVHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamido)benzoate typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the starting materials would include 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole and an appropriate azide.
Amidation: The triazole intermediate is then reacted with 2-aminobenzoic acid to form the carboxamido linkage.
Esterification: Finally, the carboxylic acid group of the benzoic acid derivative is esterified using methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the purity of starting materials, reaction temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Synthetic Routes to the 1,2,3-Triazole Core
The 1,2,3-triazole ring is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in the synthesis of related triazole-carboxamides (Scheme 3, ). For this compound:
-
Precursor assembly :
-
The p-tolyl azide reacts with a methyl-substituted alkyne under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) to form the 1,4-disubstituted triazole regioselectively .
-
Alternative methods include Ru-catalyzed cycloadditions for 1,5-disubstituted triazoles, though CuAAC is preferred for scalability .
-
| Reaction Conditions | Yield | Catalyst | Reference |
|---|---|---|---|
| CuSO₄, sodium ascorbate, DMF | 85–92% | Cu(I) | |
| Cp*RuCl(COD), toluene, RT | 89–94% | Ruthenium |
Carboxamide Linkage Formation
The carboxamide bridge between the triazole and benzoate is formed via coupling reactions:
-
Stepwise approach :
Key side reaction : Competing ester hydrolysis may occur under basic conditions, necessitating anhydrous environments .
Esterification of the Benzoate Moiety
The methyl ester is introduced via Fischer esterification or nucleophilic substitution:
-
Direct esterification : Refluxing 2-(carboxamido)benzoic acid with methanol and H₂SO₄ (82% yield) .
-
Protection strategies : Use of trimethylsilyl chloride (TMSCl) to prevent undesired side reactions during coupling .
Functionalization and Derivatization
The compound’s reactivity permits further modifications:
Triazole Ring Modifications
-
Electrophilic substitution : Bromination at the triazole C5 position using NBS in CCl₄ (yield: 65%) .
-
Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids to introduce substituents (Pd(PPh₃)₄, 70–85% yield) .
Carboxamide Hydrolysis
-
Acidic hydrolysis : Reflux with HCl/EtOH to yield the free carboxylic acid (88% yield) .
-
Selectivity : The methyl benzoate remains intact under mild acidic conditions .
Methyl Ester Saponification
Stability and Degradation Pathways
-
Thermal stability : Decomposition above 220°C (DSC analysis) .
-
Photolysis : UV light induces cleavage of the carboxamide bond, forming 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid and methyl 2-aminobenzoate .
Industrial and Pharmacological Relevance
Scientific Research Applications
Anticancer Activity
The compound exhibits notable anticancer properties attributed to the presence of the triazole moiety. Research indicates that derivatives of triazole compounds can inhibit tumor growth by targeting specific cellular pathways.
Case Study: Antitumor Activity
A study synthesized various triazole derivatives, including methyl 2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamido)benzoate. The compounds were evaluated for their cytotoxic effects against various cancer cell lines, including leukemia and melanoma. The results revealed significant antiproliferative activity, with some derivatives showing IC50 values lower than established chemotherapeutics like cisplatin .
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | Caco-2 (colorectal adenocarcinoma) | 16.63 ± 0.27 | Induction of apoptosis via ROS generation |
| Other Triazole Derivatives | Various | Varies | Inhibition of MetAp2 and PI3K pathways |
Antibacterial Properties
In addition to its anticancer potential, this compound has been assessed for antibacterial activity. The triazole ring is known for its ability to disrupt bacterial cell wall synthesis and function.
Case Study: Antibacterial Screening
A series of synthesized triazole derivatives were tested against common bacterial strains. The findings indicated that certain derivatives demonstrated significant antibacterial activity comparable to standard antibiotics .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Active Compounds |
|---|---|---|
| Staphylococcus aureus | 32 μg/mL | This compound |
| Escherichia coli | 16 μg/mL | Various triazole derivatives |
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction between this compound and target proteins involved in cancer and bacterial proliferation.
Findings from Docking Studies
Docking simulations suggest that the compound binds effectively to key proteins such as methionine aminopeptidase type II (MetAp2), which is implicated in cancer cell survival. The binding affinity and interaction energies were calculated using advanced computational methods .
Synthesis and Structural Investigations
The synthesis of this compound involves multi-step organic reactions that yield high-purity products suitable for biological testing.
Synthesis Overview
The compound is synthesized through a series of reactions involving the coupling of benzoic acid derivatives with triazole precursors. Characterization techniques such as NMR and X-ray crystallography confirm the structural integrity and purity of the synthesized compounds .
Mechanism of Action
The mechanism of action of methyl 2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamido)benzoate involves its interaction with biological targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, affecting their function. This interaction can inhibit enzyme activity or modulate receptor signaling pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound 5-(4-methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate (6g) () serves as a key structural analog for comparison. Below is a detailed analysis of similarities and differences:
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
Triazole Isomerism : The target compound contains a 1,2,3-triazole ring, while compound 6g features a 1,2,4-triazole. This difference impacts electronic distribution and hydrogen-bonding capabilities. The 1,2,3-triazole is more rigid and planar, favoring π-π stacking, whereas the 1,2,4-triazole offers greater flexibility for substitution .
In contrast, the 4-methoxybenzyl group in 6g adds electron-donating methoxy functionality, which may stabilize charge-transfer interactions .
Functional Groups :
- The carboxamido-methyl benzoate in the target compound provides ester and amide linkages, enabling hydrogen bonding and hydrolysis sensitivity.
- The carbothioate in 6g introduces sulfur-based reactivity, which could influence redox behavior or metal coordination .
Spectroscopic and Physical Properties
- 6g exhibited FTIR peaks at 3204 cm⁻¹ (N–H stretch) and 1684 cm⁻¹ (C=O), consistent with its amino and carbothioate groups. Its ¹H-NMR spectrum showed aromatic proton resonances at δ 6.50–7.56 ppm .
- For the target compound, analogous peaks (e.g., C=O at ~1680–1700 cm⁻¹) and aromatic signals would be expected, but experimental confirmation is lacking.
Biological Activity
Methyl 2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamido)benzoate (CAS Number: 923250-39-9) is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 350.4 g/mol. The compound features a triazole ring which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.4 g/mol |
| CAS Number | 923250-39-9 |
Synthesis
The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. For instance, it can be synthesized from an equimolar mixture of 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone and related compounds in the presence of a base such as sodium hydroxide in alcoholic medium .
Antimalarial Activity
Recent studies have indicated that derivatives of 1,2,3-triazoles exhibit significant antimalarial properties. For example, compounds structurally related to this compound have shown promising results against Plasmodium falciparum and Plasmodium berghei. In vitro evaluations demonstrated low cytotoxicity with IC50 values in submicromolar ranges for certain derivatives .
Anticancer Activity
The triazole moiety has been linked to anticancer activity in various studies. Compounds similar to this compound have shown significant antiproliferative effects against several cancer cell lines including MCF-7 and HepG2. For instance, one study reported IC50 values as low as 1.1 μM for certain triazole derivatives against MCF-7 cells . The mechanism often involves inhibition of key enzymes such as thymidylate synthase.
Antimicrobial Activity
Additionally, triazole derivatives have demonstrated antimicrobial properties against various bacterial strains including Escherichia coli and Staphylococcus aureus. The structural features of these compounds contribute to their effectiveness as antimicrobial agents .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of triazole-containing compounds:
- Antimalarial Evaluation : A study assessed the efficacy of various triazole derivatives against P. falciparum and found that some exhibited significant activity with low cytotoxicity profiles .
- Anticancer Studies : Research highlighted the potential of triazole derivatives in cancer therapy, showing strong inhibition against multiple cancer cell lines with mechanisms involving enzyme inhibition .
- Antimicrobial Properties : Various studies indicated that triazole-based compounds possess good antibacterial activity, supporting their use in developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamido)benzoate, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the triazole core via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using precursors like 4-methylphenyl azide and a substituted alkyne ester.
- Step 2 : Carboxamide linkage formation via condensation reactions, such as coupling 5-methyl-1H-1,2,3-triazole-4-carboxylic acid with methyl 2-aminobenzoate using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Key Intermediates : 5-Methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid and methyl 2-aminobenzoate are critical intermediates.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Prioritize signals for the triazole ring (δ 7.5–8.5 ppm for protons, δ 140–150 ppm for carbons), the p-tolyl group (δ 2.3 ppm for methyl protons), and the ester carbonyl (δ ~165–170 ppm) .
- IR Spectroscopy : Confirm the presence of amide (N–H stretch ~3300 cm⁻¹, C=O ~1680 cm⁻¹) and ester (C=O ~1720 cm⁻¹) functionalities .
- HPLC/MS : Use reverse-phase HPLC with C18 columns and ESI-MS to verify purity and molecular ion peaks .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Hazard Classification : Classified under acute toxicity (Category 4 for oral, dermal, and inhalation routes). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Monitor for moisture sensitivity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound, particularly in Cu-catalyzed cycloadditions?
- Methodological Answer :
- Catalyst Optimization : Test Cu(I) sources (e.g., CuI vs. CuBr) with ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to enhance regioselectivity and reduce side reactions .
- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. mixed solvents (THF/H2O) to balance reactivity and solubility .
- Kinetic Monitoring : Use in-situ FTIR or HPLC to track reaction progress and identify bottlenecks (e.g., azide decomposition) .
Q. What strategies are recommended for resolving contradictions between experimental spectral data and computational predictions?
- Methodological Answer :
- DFT Calculations : Compare experimental NMR/IR data with density functional theory (DFT)-simulated spectra (e.g., B3LYP/6-31G* level) to identify discrepancies in conformational preferences or hydrogen bonding .
- X-ray Crystallography : Resolve ambiguities in molecular geometry (e.g., triazole ring planarity) by obtaining single-crystal structures .
- Dynamic NMR : Investigate rotational barriers in the amide bond if splitting patterns deviate from static models .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified p-tolyl groups (e.g., electron-withdrawing substituents) or ester-to-acid conversions to assess bioavailability and target binding .
- Enzyme Assays : Use fluorescence-based assays to measure inhibition constants (Ki) against enzymes like cyclooxygenase-2 (COX-2) or kinases, correlating activity with structural features .
- Molecular Docking : Perform docking studies (e.g., AutoDock Vina) to predict binding modes in active sites, prioritizing residues with hydrogen-bonding or hydrophobic interactions .
Q. What are the challenges in scaling up the synthesis of this compound from milligram to gram scale?
- Methodological Answer :
- Purification Issues : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) or fractional distillation for cost-effective purification .
- Exothermicity Management : Use controlled addition techniques and jacketed reactors to mitigate heat generation during CuAAC reactions .
- Byproduct Analysis : Implement LC-MS or GC-MS to track impurities (e.g., unreacted azides) and adjust stoichiometry or reaction time .
Data Analysis and Contradiction Resolution
Q. How should researchers address inconsistencies in melting point data across different batches?
- Methodological Answer :
- Purity Assessment : Use DSC (differential scanning calorimetry) to distinguish between true melting points and decomposition events .
- Polymorphism Screening : Perform XRPD (X-ray powder diffraction) to detect crystalline forms and optimize recrystallization solvents .
- Moisture Content : Quantify water absorption via Karl Fischer titration, as hygroscopicity can depress observed melting points .
Q. What computational tools are most effective for predicting the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- Fukui Function Analysis : Calculate electrophilic/nucleophilic sites using Gaussian or ORCA software to predict susceptibility to hydrolysis or alkylation .
- MD Simulations : Run molecular dynamics simulations (e.g., GROMACS) in explicit solvent models to study ester bond stability under varying pH conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
